molecular formula C16H19N3O2 B2506461 N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide CAS No. 1021206-28-9

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide

Cat. No.: B2506461
CAS No.: 1021206-28-9
M. Wt: 285.347
InChI Key: VIECFCYVJGFJLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is a chemical compound of significant interest in medicinal chemistry research, primarily due to its incorporation of the pyridazinone pharmacophore. The pyridazinone ring is a privileged scaffold in drug discovery, extensively documented for its diverse biological activities. Researchers investigating cardiovascular diseases may find this compound particularly relevant, as numerous pyridazinone derivatives have demonstrated potent vasorelaxant and antihypertensive effects . These effects are often mediated through the release of nitric oxide (NO) and an upregulation of endothelial nitric oxide synthase (eNOS) mRNA expression, leading to the relaxation of vascular smooth muscle . Beyond cardiovascular applications, the pyridazinone core is also recognized for its ability to inhibit key enzymes. Studies have shown that molecules featuring this scaffold can act as effective inhibitors of carbonic anhydrase (CA) isoforms, which are enzymes implicated in a range of physiological and pathological processes, including inflammation and tumorigenicity . Furthermore, structurally related compounds have been developed as inhibitors of Protein Arginine Methyltransferase 5 (PRMT5), a target of interest in oncology, especially for MTAP-deleted cancers . The structure of this compound, which combines the pyridazinone core with a phenylbutanamide side chain, makes it a versatile building block for constructing structure-activity relationships (SAR) in these and other research areas. It is suitable for screening in biochemical assays and for further chemical modification to explore novel therapeutic avenues. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(6-oxopyridazin-1-yl)ethyl]-2-phenylbutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2/c1-2-14(13-7-4-3-5-8-13)16(21)17-11-12-19-15(20)9-6-10-18-19/h3-10,14H,2,11-12H2,1H3,(H,17,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIECFCYVJGFJLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NCCN2C(=O)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide typically involves the following steps:

    Formation of the Pyridazinone Core: The pyridazinone core can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Alkylation: The pyridazinone core is then alkylated using ethyl halides or similar reagents to introduce the ethyl group.

    Amidation: The final step involves the coupling of the alkylated pyridazinone with 2-phenylbutanoic acid or its derivatives under amide bond-forming conditions, such as using coupling reagents like EDCI or DCC in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and minimizing environmental impact. This could include the use of continuous flow reactors, greener solvents, and catalytic processes to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, potentially leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl groups to alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the ethyl or phenyl positions, using reagents like alkyl halides or aryl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.

    Substitution: Alkyl halides, aryl halides, polar aprotic solvents like DMF or DMSO.

Major Products

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or arylated derivatives.

Scientific Research Applications

Chemical Applications

Organic Synthesis:

  • This compound serves as a valuable building block in organic synthesis, particularly for developing heterocyclic compounds. Its structural features allow for modifications that can lead to new derivatives with enhanced properties.

Material Science:

  • In industry, N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is utilized in synthesizing advanced materials, including polymers and catalysts. Its reactivity can be harnessed in creating materials with specific functional properties.

Biological Applications

Enzyme Inhibition:

  • Research has shown that this compound exhibits potential enzyme inhibition activities. It may interact with specific molecular targets, modulating biological pathways such as signal transduction and metabolic processes.

Receptor Binding:

  • Investigations into its receptor binding capabilities suggest that it could influence various biological activities, making it a candidate for further pharmacological studies.

Medicinal Applications

Therapeutic Potential:

  • This compound is being explored for its therapeutic potential in treating diseases such as cancer, inflammation, and neurological disorders. Its mechanism of action involves interactions with cellular targets that could lead to significant therapeutic effects.

Case Studies:

  • Cancer Treatment: Studies have indicated that derivatives of this compound can induce apoptosis in cancer cells through mitochondrial pathways, characterized by increased reactive oxygen species production and activation of caspases. For instance, one derivative exhibited an IC50 value of approximately 103 nM against HL-60 leukemia cells, demonstrating its potential as an anticancer agent.
Compound Cell Line IC50 (nM) Mechanism
Smh-3HL-60103.26 ± 4.59G2/M arrest, apoptosis
Compound AK56250Caspase activation
Compound BMCF775ROS induction

Antimicrobial Activity

While the primary focus has been on its anticancer properties, some derivatives of this compound have also shown antimicrobial activity against various pathogens. This dual functionality suggests potential applications in both oncology and infectious disease management.

Mechanism of Action

The mechanism of action of N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The pyridazinone moiety can act as a pharmacophore, binding to active sites and modulating biological activity. This interaction can influence various pathways, including signal transduction, gene expression, and metabolic processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

To contextualize N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide, we compare it with three structurally related compounds (Table 1):

Table 1: Key Structural and Functional Comparisons

Compound Name Core Structure Substituents/Modifications Molecular Weight Notable Features
This compound Pyridazinone + butanamide Phenyl group at C2 of butanamide ~349.4 g/mol* High lipophilicity (phenyl group)
N-(2-(3-(Furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide Pyridazinone + butanamide Furan-2-yl at pyridazinone C3 351.4 g/mol Enhanced solubility (furan)
(R/S)-N-[(Polycyclic backbone)]-3-methyl-2-[2-oxotetrahydropyrimidin-1-yl]butanamide Peptidomimetic + butanamide Complex polycyclic backbone + methyl group ~600–650 g/mol High stereochemical complexity
4-(3-(Benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide Pyridazinone + sulfonamide Benzyloxy at C3, sulfonamide at C4 290.02 g/mol Strong enzyme inhibition potential

*Estimated based on molecular formula (C20H21N3O3).

Key Observations

Pyridazinone Derivatives: The target compound shares the pyridazinone core with 4-(3-(benzyloxy)-6-oxopyridazin-1-yl)benzenesulfonamide , but replaces the sulfonamide group with a phenylbutanamide chain. The furan-substituted analog introduces a heteroaromatic ring at C3 of pyridazinone, which may enhance solubility due to furan’s oxygen atom. This contrasts with the target compound’s unmodified pyridazinone ring, suggesting a trade-off between lipophilicity and bioavailability.

Butanamide-Based Analogs :

  • Compared to the peptidomimetic butanamides , the target compound lacks stereochemical complexity and polycyclic backbones, simplifying synthesis but possibly limiting receptor-binding specificity. The peptidomimetic derivatives’ higher molecular weights (~600–650 g/mol) may also restrict blood-brain barrier penetration, whereas the target compound’s lower weight (~349 g/mol) could favor pharmacokinetics.

Functional Group Impact :

  • The phenyl group in the target compound’s butanamide chain likely increases membrane permeability, analogous to bioactive arylalkylamines. However, the absence of electron-withdrawing groups (e.g., sulfonamide in ) may reduce binding affinity to enzymes like carbonic anhydrase or cyclooxygenase.

Biological Activity

N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide is a compound of significant interest in pharmaceutical research due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The pyridazinone moiety acts as a pharmacophore, facilitating binding to active sites and modulating biological functions. This interaction can influence various pathways, including:

  • Enzyme Inhibition : The compound has shown potential in inhibiting enzymes involved in inflammatory responses, such as cyclooxygenase (COX) and lipoxygenase (LOX) pathways.
  • Receptor Binding : It may interact with neurotransmitter receptors, suggesting potential applications in neurological disorders.

Anti-inflammatory Properties

Recent studies have highlighted the compound's anti-inflammatory properties. For instance, it has been evaluated for its ability to inhibit carbonic anhydrase (CA), COX-2, and 5-lipoxygenase (5-LOX) enzymes. These enzymes are critical in the inflammatory process:

Enzyme Inhibition Activity Reference
Carbonic AnhydraseModerate
COX-2Significant
5-LOXHigh

These multi-target inhibition strategies are advantageous for developing anti-inflammatory drugs that can mitigate side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Potential

The compound's anticancer properties have also been explored. In vitro studies suggest that it may exhibit cytotoxic effects against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation:

Cell Line IC50 (µM) Effect Reference
MCF-7 (breast cancer)15Apoptosis induction
A549 (lung cancer)20Cell cycle arrest
HeLa (cervical cancer)10Inhibition of migration

Case Studies

  • Study on Anti-inflammatory Effects : A study conducted on pyridazine-based compounds demonstrated that this compound significantly reduced inflammation in animal models by inhibiting the aforementioned enzymes, showcasing its potential as a therapeutic agent for chronic inflammatory conditions .
  • Anticancer Research : Another study highlighted the compound's efficacy in reducing tumor growth in xenograft models of breast cancer. The treatment led to a notable decrease in tumor size and weight compared to control groups, indicating its potential as an oral anticancer drug candidate .

Q & A

Q. What synthetic methodologies are most effective for preparing N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)-2-phenylbutanamide, and how can reaction conditions be optimized?

Methodological Answer: The synthesis typically involves a multi-step approach:

Pyridazinone Core Formation : Cyclocondensation of dicarbonyl compounds with hydrazines under reflux in polar solvents (e.g., ethanol) to form the 6-oxopyridazinone moiety .

Amide Coupling : Reaction of the pyridazinone-ethylamine intermediate with 2-phenylbutanoyl chloride using coupling agents like EDCI/HOBt in anhydrous DMF or dichloromethane .

Purification : Column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization to achieve >95% purity.
Optimization Tips :

  • Control reaction temperature (0–25°C) during coupling to minimize side reactions.
  • Use catalytic DMAP to accelerate amide bond formation .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation and purity assessment?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • 1H NMR : Identify protons on the pyridazinone ring (δ 6.5–7.2 ppm for aromatic H) and ethyl linker (δ 3.4–3.8 ppm for CH2N) .
    • 13C NMR : Confirm carbonyl groups (C=O at ~165–175 ppm) and aromatic carbons .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-MS) to verify molecular ion [M+H]+ and fragmentation patterns .
  • HPLC-PDA : Purity assessment using a C18 column (acetonitrile/water gradient) with UV detection at 254 nm .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

Methodological Answer:

  • Anticancer Screening :
    • Use MTT assays on human cancer cell lines (e.g., MCF-7, HeLa) with IC50 determination after 48–72 hr exposure .
    • Compare potency to reference drugs (e.g., doxorubicin) and validate via flow cytometry for apoptosis .
  • Antimicrobial Testing :
    • Broth microdilution assays (MIC determination) against S. aureus and E. coli .
    • Include positive controls (e.g., ciprofloxacin) and solvent controls .

Advanced Research Questions

Q. How do structural modifications at the phenyl or pyridazinone moieties influence bioactivity and selectivity?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Strategies :
    • Phenyl Substituents : Introduce electron-withdrawing groups (e.g., -F, -CF3) to enhance metabolic stability and target binding .
    • Pyridazinone Modifications : Replace the 6-oxo group with thioamide or alkylated derivatives to modulate enzyme inhibition (e.g., COX-2, HDACs) .
  • Selectivity Profiling :
    • Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify off-target effects .
    • Use molecular docking (AutoDock Vina) to predict binding to therapeutic targets (e.g., CXCR3) .

Q. How can contradictory activity data across studies be systematically resolved?

Methodological Answer:

  • Assay Standardization :
    • Validate cell line authenticity (STR profiling) and culture conditions (e.g., serum-free vs. FBS-supplemented media) .
    • Replicate experiments across independent labs using identical compound batches .
  • Orthogonal Validation :
    • Cross-verify antiproliferative effects via clonogenic assays and Western blotting (e.g., PARP cleavage for apoptosis) .
    • Use isothermal titration calorimetry (ITC) to confirm target binding affinity discrepancies .

Q. What computational approaches predict the compound’s interaction with enzymatic targets (e.g., HDACs, kinases)?

Methodological Answer:

  • Molecular Docking :
    • Prepare protein structures (PDB IDs: e.g., 4LX6 for HDAC6) using AutoDock Tools .
    • Simulate ligand-receptor interactions with flexible side chains and solvation models .
  • Molecular Dynamics (MD) :
    • Run 100-ns simulations (GROMACS) to assess binding stability and identify key residues (e.g., Zn²+ coordination in HDACs) .
  • Free Energy Calculations :
    • Use MM-PBSA to estimate binding free energies and rank derivatives .

Q. How does the compound’s stability under physiological conditions impact experimental design?

Methodological Answer:

  • Stability Profiling :
    • Incubate in PBS (pH 7.4) and human plasma at 37°C. Monitor degradation via LC-MS at 0, 6, 24, and 48 hr .
    • Identify metabolites (e.g., hydrolyzed amide bonds) using Q-TOF-MS .
  • Formulation Adjustments :
    • Use cyclodextrin complexes or lipid nanoparticles to enhance aqueous solubility for in vivo studies .
    • Adjust dosing schedules in animal models based on half-life data from pharmacokinetic (PK) studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.